1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride
Overview
Description
1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 1426688-38-1 . It has a molecular weight of 174.63 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3-6H,1-2H3;1H . This indicates that the compound consists of a five-membered imidazole ring with an isopropyl group at the 1-position and a carbaldehyde group at the 5-position .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal conditions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Copper-Catalyzed Oxidative Coupling Reaction
A practical synthesis approach for 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes was developed using a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This method is notable for its functional group compatibility, the use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015).
Building Blocks in Medical Chemistry
Derivatives of 4-methyl-1H-imidazole-5-carbaldehyde have been synthesized, showcasing the versatility of imidazole carbaldehydes as building blocks for synthesizing biologically active molecules. Starting materials were modified with different alkyl groups, leading to compounds with potential biological activities (Orhan et al., 2019).
Ionic Liquid Synthesis
The synthesis of the ionic liquid 1,4-(1-isopropyl-imidazole) butane bromide from 1-isopropyl-imidazole demonstrates the compound's utility in creating novel ionic liquids, which are significant in various chemical processes due to their unique properties (Qi, 2011).
Application in Organic Synthesis and Material Science
Synthesis of Polyfunctional Imidazoles
The reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes led to the creation of derivatives with potential applications in material science and organic synthesis. These compounds serve as intermediates for further chemical transformations (Chornous et al., 2013).
Creation of pH-Sensitive Spin Probes
Research into the synthesis of new pH-sensitive spin probes from 4H-imidazole 3-oxides underscores the potential of imidazole derivatives in developing tools for biological and chemical analysis. These probes are useful for studying various chemical environments' pH levels (Kirilyuk et al., 2003).
Development of Luminescent Materials
The study on zinc(II) mononuclear complexes with imidazolecarbaldehyde derivatives illustrates the role of these compounds in regulating photoluminescent properties. This research highlights the potential for using imidazole derivatives in creating new luminescent materials (Li et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-propan-2-ylimidazole-4-carbaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3-6H,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQYSBNQGHIGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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